1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
Overview
Description
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a benzimidazole core, a 2-methylphenoxyethyl group, and a morpholin-4-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with 2-methylphenoxyacetaldehyde under acidic conditions to form the benzimidazole core. This intermediate is then reacted with morpholine and formaldehyde in the presence of a catalyst to introduce the morpholin-4-ylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The morpholin-4-ylmethyl group may enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
- 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
Uniqueness
1-[2-(2-methylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to the presence of both the 2-methylphenoxyethyl and morpholin-4-ylmethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzimidazole derivatives .
Properties
IUPAC Name |
4-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-17-6-2-5-9-20(17)26-15-12-24-19-8-4-3-7-18(19)22-21(24)16-23-10-13-25-14-11-23/h2-9H,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBWEHMWGCCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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